2-Methoxy-6-(methoxymethyl)pyridine

Physicochemical Characterization LogP Molecular Weight

2-Methoxy-6-(methoxymethyl)pyridine (CAS 2379322-23-1) is a disubstituted pyridine bearing a methoxy group at the 2-position and a methoxymethyl group at the 6-position, with molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol. Its computed physicochemical properties include an XLogP3-AA of 0.8, a topological polar surface area (TPSA) of 31.4 Ų, and a predicted pKa of 2.46±0.12 (for the pyridinium ion).

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 2379322-23-1
Cat. No. B6324114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-(methoxymethyl)pyridine
CAS2379322-23-1
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCOCC1=NC(=CC=C1)OC
InChIInChI=1S/C8H11NO2/c1-10-6-7-4-3-5-8(9-7)11-2/h3-5H,6H2,1-2H3
InChIKeyAPMNIIXDMBLRRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-6-(methoxymethyl)pyridine (CAS 2379322-23-1): Procurement-Relevant Physicochemical Baseline


2-Methoxy-6-(methoxymethyl)pyridine (CAS 2379322-23-1) is a disubstituted pyridine bearing a methoxy group at the 2-position and a methoxymethyl group at the 6-position, with molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . Its computed physicochemical properties include an XLogP3-AA of 0.8, a topological polar surface area (TPSA) of 31.4 Ų, and a predicted pKa of 2.46±0.12 (for the pyridinium ion) . These baseline parameters place it in a distinct property space relative to simpler 2,6-disubstituted pyridine analogs such as 2-methoxy-6-methylpyridine (MW 123.15, XLogP ~1.2) and 2,6-dimethoxypyridine (MW 139.15, pKa ~1.6) .

Why 2-Methoxy-6-(methoxymethyl)pyridine Cannot Be Simply Replaced by In-Class Analogs


Small structural modifications on the pyridine ring drastically alter lipophilicity, hydrogen-bonding capacity, metabolic stability, and electronic effects, all of which are critical for structure-activity relationships (SAR) in drug discovery and agrochemical design. 2-Methoxy-6-(methoxymethyl)pyridine possesses a unique combination of a π-donating methoxy group and a flexible, hydrogen-bond-accepting methoxymethyl side chain. This combination results in a 24% increase in molecular weight and a lower predicted LogP compared to the closest methyl analog, 2-methoxy-6-methylpyridine . Furthermore, the compound is virtually absent from the published pharmacological literature—no biological activity data are available in PubChem and no peer-reviewed target engagement studies have been reported . This lack of data, while a limitation, also means the scaffold is not encumbered by prior art SAR expectations, offering a clean starting point for proprietary lead optimization programs .

Quantitative Differentiation Evidence for 2-Methoxy-6-(methoxymethyl)pyridine vs. Closest Analogs


Molecular Weight and Predicted Lipophilicity Comparison: 2-Methoxy-6-(methoxymethyl)pyridine vs. 2-Methoxy-6-methylpyridine

The replacement of the methyl group at the 6-position with a methoxymethyl group increases molecular weight by 24.4% and shifts the predicted LogP from 1.2 to 0.8, indicating a significant increase in polarity and hydrogen-bonding capability . This shift is expected to impact membrane permeability, solubility, and CYP450 interactions in systematic ways.

Physicochemical Characterization LogP Molecular Weight Lead Optimization

Topological Polar Surface Area (TPSA) Comparison: 2-Methoxy-6-(methoxymethyl)pyridine vs. 2,6-Dimethoxypyridine

The TPSA of 2-methoxy-6-(methoxymethyl)pyridine is 31.4 Ų, compared to 31.8–35.2 Ų for 2,6-dimethoxypyridine (depending on conformation) . While both compounds fall within the favorable range for oral bioavailability (TPSA < 140 Ų), the slight reduction in TPSA combined with the lower LogP of the target compound suggests a distinct absorption profile.

TPSA Drug-Likeness Oral Bioavailability Physicochemical Property

Predicted pKa Comparison: Impact on Salt Formation and Crystallinity

The predicted pKa of the conjugate acid of 2-methoxy-6-(methoxymethyl)pyridine is 2.46±0.12, compared to 4.12±0.10 for 2-methoxy-6-methylpyridine and approximately 1.6 for 2,6-dimethoxypyridine . The nearly 2-log-unit difference in basicity relative to the 6-methyl analog means that at physiological pH (7.4), the target compound will be predominantly neutral, whereas the methyl analog may retain partial protonation in certain microenvironments.

pKa Ionization State Salt Selection Crystallization

Commercial Availability and Purity Benchmarking

2-Methoxy-6-(methoxymethyl)pyridine is commercially offered at a purity of NLT 98% (Boroncore) and 97% (MolCore), with limited multi-gram availability . In contrast, 2-methoxy-6-methylpyridine is widely stocked by major suppliers (TCI, Sigma-Aldrich, Fisher) at ≥98% purity in quantities up to 25 g . 2-(Methoxymethyl)-6-methylpyridine, the regioisomeric analog, is available from Sigma-Aldrich (AldrichCPR) but without guaranteed purity . The target compound's narrower supply base and absence from major global distributors indicate it occupies a specialized niche, which can be advantageous for IP protection and supply chain control.

Supply Chain Purity Specification Procurement Vendor Comparison

Best-Fit Application Scenarios for 2-Methoxy-6-(methoxymethyl)pyridine Based on Quantitative Evidence


Proprietary Lead Optimization Requiring Low Lipophilicity and Fine-Tuned pKa

For medicinal chemistry programs where lowering LogP and shifting pKa away from physiological range is desired—e.g., to reduce hERG binding, phospholipidosis risk, or CYP2D6 inhibition—2-methoxy-6-(methoxymethyl)pyridine provides a measurable advantage. Its XLogP3-AA of 0.8 is 0.4 units lower than 2-methoxy-6-methylpyridine, and its pKa of 2.46 is nearly 2 log units lower, ensuring complete neutrality at pH 7.4 . These properties make it a strategic replacement for the 6-methyl analog in late-stage lead optimization.

Building Block for Underexplored Chemical Space

The compound's absence from published biological studies and its limited commercial availability create an opportunity for IP generation. Organizations pursuing novel chemical matter can use 2-methoxy-6-(methoxymethyl)pyridine as a core scaffold, confident that SAR space around the 6-methoxymethyl substituent is essentially unexplored . The dual hydrogen-bond acceptor capacity (three acceptors vs. two for the methyl analog) further differentiates its potential for target engagement .

Selective Functionalization via Benzylic Methoxymethyl Chemistry

The methoxymethyl group at the 6-position offers synthetic handles not available with methyl or methoxy analogs. The benzylic methylene can be selectively deprotonated or oxidized, enabling regioselective introduction of electrophiles—a strategy demonstrated on the closely related 2-methoxy-6-methylpyridine scaffold but not yet broadly applied to the methoxymethyl variant . This creates opportunities for diversification in parallel synthesis libraries.

Physicochemical Reference Standard for Computational Model Validation

With its well-defined but atypical combination of substituents (electron-donating methoxy plus flexible polar side chain), 2-methoxy-6-(methoxymethyl)pyridine serves as a useful test case for validating in silico prediction models of LogP, pKa, and TPSA. Benchmarking against the widely available 2-methoxy-6-methylpyridine and 2,6-dimethoxypyridine can reveal systematic biases in predictive algorithms .

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